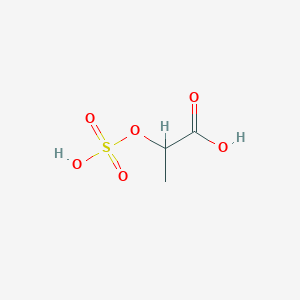
2-O-sulfolactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-sulfolactic acid is a carboxyalkyl sulfate. It derives from a rac-lactic acid.
Aplicaciones Científicas De Investigación
Coenzyme M Biosynthesis
2-O-sulfolactic acid, also referenced in literature as (2R)-phospho-3-sulfolactate, is notably involved in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), a key component in methanogenesis. The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in this biosynthesis, demonstrating the compound's significance in microbial metabolism (Graham, Xu, & White, 2002).
Metabolomics Studies in Diabetes
In metabolomics studies, variations in 2-O-sulfolactic acid levels have been associated with diabetes mellitus treatment responses. Specifically, in a study involving gliclazide treatment, changes in metabolic profiles, including compounds like 2-O-sulfolactic acid, were linked to clinical improvements in blood glucose level and insulin sensitivity (Zhou et al., 2018).
Solid-State NMR Characterization
Solid-state nuclear magnetic resonance (NMR) techniques utilized in the characterization of 2-aminoethane sulfonic acid (taurine) have provided insights into the structural and dynamic properties of sulfonic acids. This includes the study of 2-O-sulfolactic acid analogs, shedding light on their behavior in organic solids (O’Dell, Ratcliffe, Kong, & Wu, 2012).
Electrochemical and Electromicrogravimetric Studies
2-O-sulfolactic acid and its derivatives have been studied in the context of electrochemical polymerization. For instance, the polymerization of 2-aminobenzene sulfonic acid on gold electrodes pre-coated with polyaniline was investigated, providing insights into the electrochemical behavior and applications of these compounds (Cano Márquez, Torrez Rodriguez, & Montes Rojas, 2007).
Chemical Profiling for Herbicides
Chemical profiling techniques using 2-O-sulfolactic acid derivatives have been developed for studying the effects of herbicides, such as acetolactate synthase (ALS) inhibitors, on plants. This method employs 2-aminobutyric acid, a derivative, as a chemical marker for ALS-inhibitor herbicides (Loper, Cobb, & Anderson, 2002).
Environmental Breakdown of Pollutants
Studies on the environmental breakdown and treatment of sulfonated aromatic pollutants, such as Armstrong's acid or 1,5-naphthalenedisulfonic acid, have provided valuable data on the degradation kinetics and potential environmental impact of these compounds. Such research can indirectly shed light on the behavior of 2-O-sulfolactic acid in environmental contexts (Ravera et al., 2009).
Polyelectrolytes for Fuel Cell Applications
2-O-sulfolactic acid and related sulfonated compounds have been investigated for their potential use in fuel cells. Research in this area focuses on the synthesis and properties of novel sulfonated polyimides, exploring their suitability as polyelectrolytes in fuel cell applications (Fang et al., 2002).
Propiedades
Nombre del producto |
2-O-sulfolactic acid |
|---|---|
Fórmula molecular |
C3H6O6S |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
Clave InChI |
CSRZVBCXQYEYKY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
SMILES canónico |
CC(C(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B1230370.png)
![N-[3-[2,5-dioxo-3-(phenylmethyl)-1-pyrrolidinyl]phenyl]acetamide](/img/structure/B1230373.png)

![2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone](/img/structure/B1230376.png)
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)

![N-(2-furanylmethyl)-5,7-dimethyl-6-[(3-methylphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1230385.png)